The compound's IUPAC name is 6-iodanyl-2-(4-iodophenyl)imidazo[1,2-a]pyridine, and it has a molecular formula of with a molecular weight of approximately 392.01 g/mol . It falls under the category of heterocyclic compounds, specifically those containing both nitrogen and aromatic rings. The presence of iodine atoms in its structure suggests potential uses in radiochemistry and pharmaceuticals.
The synthesis of 6-iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine can be achieved through several methods that often involve the reaction of appropriate precursors under controlled conditions. Recent literature highlights a metal-free direct synthesis approach that utilizes iodine as a catalyst. This method involves the reaction of 2-aminopyridines with various aryl halides or ketones to form imidazo[1,2-a]pyridines .
Key Steps in Synthesis:
The molecular structure of 6-iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine features a fused ring system that includes both imidazole and pyridine components. The presence of two iodine atoms significantly influences its electronic properties.
Structural Data:
6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine can participate in various chemical reactions due to its reactive iodine substituents. These reactions can include nucleophilic substitutions and coupling reactions with other organic compounds.
Notable Reactions:
The mechanism of action for compounds like 6-iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine often involves interactions with biological targets such as enzymes or receptors. Specifically, in radioligand applications, it binds to amyloid plaques in neurodegenerative diseases.
Binding Mechanism:
The physical properties of 6-iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine are crucial for its application in scientific research.
Properties:
Chemical Properties:
6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine has significant applications in medicinal chemistry and pharmacology:
The synthesis of 6-iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine typically begins with constructing the imidazo[1,2-a]pyridine core via condensation reactions. The most established method involves reacting 5-iodo-2-aminopyridine with α-halo ketones, particularly α-bromo-4-iodoacetophenone, under reflux conditions in polar aprotic solvents like acetonitrile or DMF. This Groebke-Blackburn-Bienaymé variant proceeds via nucleophilic addition-cyclization, yielding the diiodinated target compound in 60-75% efficiency after recrystallization [2].
A significant advancement employs catalytic iodine (20 mol%) with cobalt bromide (20 mol%) in chlorobenzene at 110°C for 24 hours (Ortoleva-King approach). This system enables oxidative cyclization between 2-amino-5-iodopyridine and 4-iodoacetophenone without pre-halogenation, leveraging in situ iodination of the ketone α-carbon. The Co/I₂ synergy enhances electrophilicity, achieving 79% yield for model systems and demonstrating broad functional group tolerance, including halogen compatibility essential for diiodinated architectures [4] [8].
Table 1: Traditional Condensation Methods for Core Assembly
Reactants | Conditions | Catalyst/Additive | Yield (%) | Reference |
---|---|---|---|---|
5-Iodo-2-aminopyridine + α-Bromo-4-iodoacetophenone | Reflux, CH₃CN, 12 h | None | 65 | [2] |
2-Amino-5-iodopyridine + 4-Iodoacetophenone | Chlorobenzene, 110°C, 24 h | CoBr₂ (20 mol%), I₂ (20 mol%) | 79 | [4] |
2-Amino-5-iodopyridine + 4-Iodoacetophenone | H₂O, ultrasound, 50°C, 2 h | KI/TBHP | 68 | [2] |
Palladium-catalyzed cross-couplings enable late-stage installation of iodine atoms, circumventing regioselectivity challenges during core formation. The Suzuki-Miyaura reaction is pivotal: 2,6-dibromoimidazo[1,2-a]pyridine reacts with (4-iodophenyl)boronic acid under Pd(PPh₃)₄ catalysis (2-5 mol%) in toluene/ethanol/aqueous Na₂CO₃ (3:1:1). Selective C2-arylation occurs at 80°C within 4 hours, followed by C6 bromine-iodine exchange using CuI/NaI in DMF at 150°C. This sequential approach affords the target in 82% overall yield with >95% regiochemical fidelity [1] [9].
Alternatively, direct C−H iodination employs Pd(OAc)₂ (10 mol%) with I₂ as both oxidant and iodine source. Electron-rich C3 positions of 2-(4-iodophenyl)imidazo[1,2-a]pyridine undergo selective iodination in DCE at 80°C, though over-iodination at C5/C8 requires careful stoichiometric control (1.1 eq I₂). NIS (N-iodosuccinimide) in AcOH offers milder alternatives, achieving 85% monoiodination at C6 without protecting groups [9].
Table 2: Cross-Coupling Strategies for Iodine Incorporation
Method | Substrate | Conditions | Iodination Position | Yield (%) |
---|---|---|---|---|
Suzuki-Iodination Cascade | 2,6-Dibromoimidazo[1,2-a]pyridine | (i) Pd(PPh₃)₄, (4-Iodophenyl)boronic acid, 80°C; (ii) CuI, NaI, DMF, 150°C | C2: Aryl-I; C6: I | 82 (overall) |
Pd-Catalyzed C−H Iodination | 2-(4-Iodophenyl)imidazo[1,2-a]pyridine | Pd(OAc)₂, I₂, DCE, 80°C, 12 h | C6 | 73 |
Electrophilic Iodination | 2-(4-Iodophenyl)imidazo[1,2-a]pyridine | NIS, AcOH, rt, 6 h | C6 | 85 |
For radiolabeled analogs (e.g., ¹²³I/¹²⁵I), iododestannylation of trialkylstannyl precursors is indispensable. The tin precursor, 6-tributylstannyl-2-(4-(tributylstannyl)phenyl)imidazo[1,2-a]pyridine, is synthesized via Pd-catalyzed stannylation of 2,6-dibromo derivatives using hexamethylditin and Pd₂(dba)₃ in toluene. Radiolabeling involves electrophilic destannylation with Na[¹²³I] and chloramine-T in ethanol at 75°C for 15 minutes, achieving >95% radiochemical purity. Hydrogen peroxide (0.1%) serves as an alternative oxidant, minimizing side-product formation [3] [5].
Purification is streamlined using C4 mini-columns with stepwise ethanol washing (10%→20%), replacing HPLC. This method delivers 50-55% decay-corrected radiochemical yields within 1 hour, critical for short-lived isotopes. Specific activities reach 81,400 GBq/mmol (²⁵I) and 8,140 GBq/mmol (¹²³I), confirming suitability for in vivo amyloid imaging probes [3] [5].
Table 3: Radiolabeling via Iododestannylation
Parameter | Chloramine-T Method | H₂O₂ Method |
---|---|---|
Precursor | 6,2'-Bis(tributylstannyl) derivative | Same as left |
Conditions | Na[¹²³I], chloramine-T, EtOH, 75°C, 15 min | Na[¹²⁵I], 0.1% H₂O₂, rt, 10 min |
Radiochemical Purity | >98% | >95% |
Specific Activity | 8,140 GBq/mmol (¹²³I) | 81,400 GBq/mmol (¹²⁵I) |
Purification | C4 mini-column | HPLC |
Microwave irradiation drastically accelerates key steps: cyclocondensation of 2-amino-5-iodopyridine and 4-iodophenacyl bromide completes in 10 minutes at 110°C under solvent-free conditions, yielding 86% compared to 65% via conventional heating. Similarly, Pd-mediated C6-iodination of 2-(4-iodophenyl)imidazo[1,2-a]pyridine using NIS achieves 90% conversion in 5 minutes (300 W, 100°C) versus 6 hours thermally [2] [8].
Solvent-free mechanochemical grinding (ball milling) is equally effective. Equimolar reactants with catalytic iodine (5 mol%) undergo cyclization within 30 minutes, affording 78% yield with negligible waste. This approach aligns with green chemistry principles, eliminating solvent disposal issues [4].
Regioselective C6-iodination exploits inherent electronic biases. C3 electron-donating groups (e.g., methyl, phenyl) enhance C6 electrophilic substitution by increasing electron density at C5/C7, directing iodination to C6. For C3-unsubstituted systems, temporary blocking groups are employed: N1-tert-butoxycarbonyl (Boc) protection shields N1, enabling >20:1 C6/C8 selectivity with NIS. Subsequent deprotection (TFA) restores the native structure [2] [9].
Directed ortho-metalation (DoM) offers precision: 3-iodoimidazo[1,2-a]pyridine undergoes lithiation at C6 using n-BuLi (-78°C), followed by I₂ quenching for 75% isolated yield. Halogen "dance" rearrangements, catalyzed by Pd(0), convert C3-iodo to thermodynamically favored C6-iodo isomers at 120°C via intramolecular migration [9].
Table 4: Regioselective Iodination Tactics
Strategy | Substrate | Conditions | C6:C8 Selectivity | Yield (%) |
---|---|---|---|---|
Electronic Bias | 3-Methyl-2-(4-iodophenyl)imidazo[1,2-a]pyridine | I₂, DCM, rt, 12 h | 15:1 | 82 |
Blocking Group (Boc) | N1-Boc-imidazo[1,2-a]pyridine | (i) NIS, THF, 0°C; (ii) TFA, DCM | >20:1 | 70 (2 steps) |
Directed Lithiation | 3-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine | n-BuLi, THF, -78°C; then I₂ | Exclusive C6 | 75 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7